molecular formula C15H20ClN3O2S B2941330 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride CAS No. 2418730-99-9

1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride

Cat. No. B2941330
CAS RN: 2418730-99-9
M. Wt: 341.85
InChI Key: JQPCBXHQSNQWLF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a morpholine ring and a benzothiazole ring. Morpholine is a common motif in pharmaceuticals and other biologically active compounds . Benzothiazoles are heterocyclic aromatic compounds that are also found in various pharmaceuticals .


Molecular Structure Analysis

The molecule contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a benzothiazole ring, which is a fused ring system made up of a benzene ring and a thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The aminoethyl group attached to the morpholine ring could potentially be involved in various reactions. The benzothiazole moiety might also participate in certain reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Lysosome-Targetable Fluorescent Probe

This compound is used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This application is crucial in biomedical research, as it allows for the visualization and tracking of hydrogen sulfide, a biologically relevant molecule, within cellular structures.

DNA Targeting Fluorescent Probe

Another significant application of this compound is in the synthesis of 1,8-naphthalimide conjugated Troger’s bases as a deoxyribonucleic acid (DNA) targeting fluorescent probe . This probe can bind to DNA and emit fluorescence, allowing researchers to visualize and study DNA structures.

Skeletal Editing of Organic Molecules

The compound is used in a method developed by Prof. Levin and co-workers from the University of Chicago for the “skeletal editing” of organic molecules by nitrogen atom deletion . This method involves the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Ligand for Nickel(II) Nitrite

4-(2-Aminoethyl)morpholine, a part of the compound, is used as a ligand and reacts with nickel(II) nitrite to form trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) . This reaction is significant in the field of coordination chemistry.

Precursor for Antimicrobial Agents

The compound is also used as a precursor to synthesize a variety of antimicrobial agents . This application is particularly important in the field of medicinal chemistry and drug discovery.

Intramolecular Charge Transfer (ICT)

The compound is used in the synthesis of an intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells . This application is crucial in biological and medical research, as it allows for the real-time monitoring of pH changes within cells.

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. The biological activity of similar compounds would depend on their interactions with biological targets, which can be quite diverse .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) should be consulted when available .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S.ClH/c1-10(16)13-9-18(6-7-20-13)15(19)8-12-11-4-2-3-5-14(11)21-17-12;/h2-5,10,13H,6-9,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPCBXHQSNQWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C(=O)CC2=NSC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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